A Technical Guide to Podocarpus Flavanones: Natural Sources, Distribution, and Analysis
A Technical Guide to Podocarpus Flavanones: Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of flavanones derived from the genus Podocarpus, a group of conifers with significant phytochemical interest. The focus is on the natural sources, geographical distribution, quantitative analysis, and experimental protocols for the isolation and characterization of these compounds, particularly biflavonoids, which are prominent in this genus.
Natural Sources and Geographical Distribution of Podocarpus Flavanones
The genus Podocarpus is the largest and most widely distributed of the Podocarpaceae family, comprising over 100 species of evergreen trees and shrubs.[1] These species are primarily found in the tropical, subtropical, and warm-temperate regions of the Southern Hemisphere, including Australasia, Malesia, and South America, with some species extending into the mountainous regions of Africa, Japan, and Central America. Phytochemical investigations have revealed that many Podocarpus species are rich sources of biflavonoids, a class of compounds where two flavonoid units are linked together. The most frequently isolated biflavonoids from this genus are of the amentoflavone (B1664850) and hinokiflavone (B190357) types.
Key flavanone-producing Podocarpus species and their primary distribution are detailed below:
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Podocarpus macrophyllus (Buddhist Pine, Yew Plum Pine): Native to southern Japan and China, this species is a known source of several biflavonoids, including hinokiflavone, sciadopitysin (B1680922), and podocarpusflavone A and B.[1] It is widely cultivated as an ornamental plant in subtropical regions.[1][2]
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Podocarpus neriifolius (Brown Pine): This species has a broad distribution ranging from Nepal and eastern India through Southeast Asia to the Philippines and New Guinea.[3] It grows in tropical and subtropical wet forests.[3] Studies have confirmed the presence of podocarpusflavone A, podocarpusflavone B, robustaflavone, and sciadopitysin in this species.[3]
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Podocarpus henkelii (Henkel's Yellowwood): Native to the high, moist forests of South Africa, particularly in the Drakensberg mountains.[4][5] This species has been shown to contain podocarpusflavone A, isoginkgetin, and 7,4',7'',4'''-tetramethoxy amentoflavone.[6]
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Podocarpus nakaii : An endemic plant found in the mountainous areas of Taiwan.[7] It is a significant source of [3′→8″]-biflavonoids, including amentoflavone, podocarpusflavone A, II-4″,I-7-dimethoxyamentoflavone, and heveaflavone (B112779).[7]
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Podocarpus taxifolia : This species is noted as a source of a compound referred to as "podocarpus flavanone".
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Podocarpus nagi : Research on the leaves of this species has led to the development of methods for quantifying amentoflavone.[8]
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Podocarpus imbricatus : This species has been found to contain podocarpusflavone A and robustaflavone, among other biflavonoids.
Data Presentation: Quantitative Analysis of Flavanones
Quantitative data on the yield of specific flavanones from Podocarpus species is crucial for evaluating their potential as a source for drug development. While comprehensive data across all species is limited, available studies provide valuable benchmarks.
Total Flavonoid Content in Select Podocarpus Species
The total flavonoid content provides a broad measure of the flavanone (B1672756) richness in different species. The following table summarizes the total flavonoid content in the methanolic extracts of the leaves of four species.
| Podocarpus Species | Total Flavonoid Content (mg/g of dry extract) |
| P. neriifolius | 23.5 |
| P. elongatus | Not Specified |
| P. macrophyllus | Not Specified |
| P. gracilior | Not Specified |
Data sourced from a study on the phytochemical and metabolic profiling of Podocarpus species in Egypt.
Isolated Yield of Biflavonoids from Podocarpus nakaii
A more specific measure is the isolated yield of individual compounds from a given amount of plant material. The following data were obtained from the bioassay-guided fractionation of the twigs of P. nakaii.[7]
| Compound | Starting Plant Material (Dried Twigs) | Isolated Yield (mg) | Yield (%) |
| Amentoflavone (AF) | 7.2 kg | 8.2 | 0.00011% |
| Podocarpusflavone A (PF) | 7.2 kg | 126 | 0.00175% |
| II-4″,I-7-dimethoxyamentoflavone (DAF) | 7.2 kg | 213 | 0.00296% |
| Heveaflavone (HF) | 7.2 kg | 5.0 | 0.00007% |
Note: Yields are calculated based on the starting dry weight of the plant material.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and characterization of biflavonoids, using the protocol for Podocarpus nakaii as a representative example.[7]
Plant Material Collection and Preparation
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Collection: Twigs of Podocarpus nakaii Hayata were collected from the midland mountains (Nantou) of Taiwan.
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Identification: The plant material was identified by a qualified botanist, and a voucher specimen (NRICM, No. NRICM200607A1) was deposited at the National Research Institute of Chinese Medicine, Taipei, Taiwan.[7]
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Preparation: The collected twigs were dried before extraction.
Extraction and Fractionation
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Extraction: The dried twigs (7.2 kg) were extracted three times with 95% ethanol (B145695) (40 L) at 45°C. The ethanol extracts were combined and concentrated under a vacuum.
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Solvent Partitioning: The resulting crude extract was partitioned between n-hexane and water (1:1, v/v). The aqueous portion was subsequently partitioned with ethyl acetate (B1210297) (EtOAc).
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Fraction Collection: The EtOAc-soluble layer was evaporated to yield 108.5 g of fractionated extract.
Isolation by Column Chromatography
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Initial Silica (B1680970) Gel Chromatography: The EtOAc-soluble fraction (108.5 g) was subjected to column chromatography on a silica gel column.
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Gradient Elution: A gradient solvent system of dichloromethane/methanol (CH₂Cl₂/MeOH), ranging from 15:1 to 1:1, was used to elute the compounds, resulting in nine primary fractions (Fr. E1-E9).
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Further Purification of Fractions:
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Fraction E3 (770 mg): Purified by repeated column chromatography on silica gel with a CH₂Cl₂/MeOH (2:1) eluent to afford heveaflavone (5.0 mg) and II-4″,I-7-dimethylamentoflavone (213 mg).[7]
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Fraction E5: Crystallization of this fraction yielded podocarpusflavone-A (126 mg).[7]
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Fraction E7: This fraction was further chromatographed on a silica gel column using a CH₂Cl₂/MeOH gradient to yield sub-fractions. Sub-fraction E7B was then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) using a MeOH/H₂O (55:40) mobile phase to yield amentoflavone (8.2 mg).[7]
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Structural Elucidation
The structures of the isolated biflavonoids were determined through detailed spectroscopic analyses, including:
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1D NMR: ¹H and ¹³C NMR spectroscopy.
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2D NMR: ¹H-¹H COSY, HMQC, and HMBC experiments.
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Mass Spectrometry (MS): Negative Electrospray Ionization Mass Spectrometry (ESIMS) was used to determine the molecular formula.
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Other Spectroscopic Methods: Infrared (IR) and Ultraviolet (UV) spectroscopy were used to identify functional groups and chromophores.
The obtained spectral data were compared with literature values for confirmation.[7]
Visualizations: Biosynthetic Pathway and Experimental Workflow
Biosynthesis of Podocarpus Biflavonoids
The biosynthesis of biflavonoids in Podocarpus follows the general flavonoid pathway, starting from the amino acid phenylalanine. The key step is the dimerization of flavone (B191248) monomers, such as apigenin, to form the characteristic biflavonoid skeleton. A crucial enzyme in this dimerization process in gymnosperms is a specific cytochrome P450, CYP90J. This enzyme catalyzes the intermolecular C-C bond formation. Subsequent modifications, such as methylation by O-methyltransferases (OMTs), lead to the diversity of biflavonoids observed in nature.
Caption: Generalized biosynthetic pathway of Podocarpus biflavonoids.
Experimental Workflow for Biflavonoid Isolation
The process of isolating specific biflavonoids from Podocarpus plant material involves a multi-step workflow, starting with extraction and progressing through various chromatographic purification stages.
Caption: Workflow for the isolation of biflavonoids from Podocarpus.
References
- 1. PBuddhist pine / podocarpus macrophyllus / buddha pine: Philippine Medicinal Herbs / StuartXchange [stuartxchange.com]
- 2. researchgate.net [researchgate.net]
- 3. jipb.net [jipb.net]
- 4. Podocarpus henkelii - CJM Tree Growers [cjmgrowers.co.za]
- 5. Podocarpus henkelii or Henkel's yellowwood | Care and Growing [consultaplantas.com]
- 6. researchgate.net [researchgate.net]
- 7. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
